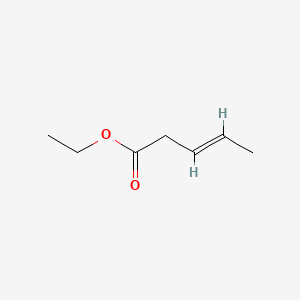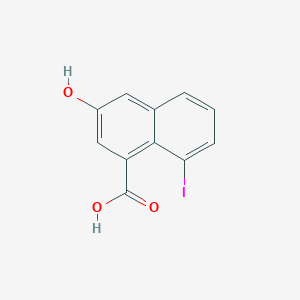
1-((Benzyloxy)carbonyl)-5,7-difluoroindoline-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((Benzyloxy)carbonyl)-5,7-difluoroindoline-2-carboxylic acid is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a benzyloxycarbonyl group, two fluorine atoms, and an indoline core structure. Its unique chemical structure makes it a valuable subject of study in organic chemistry and related disciplines.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-((Benzyloxy)carbonyl)-5,7-difluoroindoline-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the protection of the indoline nitrogen with a benzyloxycarbonyl group, followed by the introduction of fluorine atoms at specific positions on the indoline ring. The final step usually involves the formation of the carboxylic acid group through oxidation or hydrolysis reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-((Benzyloxy)carbonyl)-5,7-difluoroindoline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The fluorine atoms on the indoline ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives.
Wissenschaftliche Forschungsanwendungen
1-((Benzyloxy)carbonyl)-5,7-difluoroindoline-2-carboxylic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It finds applications in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-((Benzyloxy)carbonyl)-5,7-difluoroindoline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl group can act as a protecting group for amines, suppressing their nucleophilic and basic properties. The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable intermediate in various chemical reactions.
Vergleich Mit ähnlichen Verbindungen
1-((Benzyloxy)carbonyl)-indoline-2-carboxylic acid: Lacks the fluorine atoms, making it less reactive in certain reactions.
5,7-Difluoroindoline-2-carboxylic acid: Does not have the benzyloxycarbonyl group, affecting its overall stability and reactivity.
1-((Benzyloxy)carbonyl)-5-fluoroindoline-2-carboxylic acid: Contains only one fluorine atom, resulting in different chemical properties.
Uniqueness: 1-((Benzyloxy)carbonyl)-5,7-difluoroindoline-2-carboxylic acid stands out due to the presence of both the benzyloxycarbonyl group and two fluorine atoms. This combination imparts unique chemical properties, such as enhanced stability, reactivity, and potential biological activity, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C17H13F2NO4 |
|---|---|
Molekulargewicht |
333.29 g/mol |
IUPAC-Name |
5,7-difluoro-1-phenylmethoxycarbonyl-2,3-dihydroindole-2-carboxylic acid |
InChI |
InChI=1S/C17H13F2NO4/c18-12-6-11-7-14(16(21)22)20(15(11)13(19)8-12)17(23)24-9-10-4-2-1-3-5-10/h1-6,8,14H,7,9H2,(H,21,22) |
InChI-Schlüssel |
NNEIZMPIERDMMZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(N(C2=C1C=C(C=C2F)F)C(=O)OCC3=CC=CC=C3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



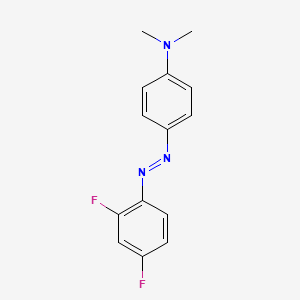
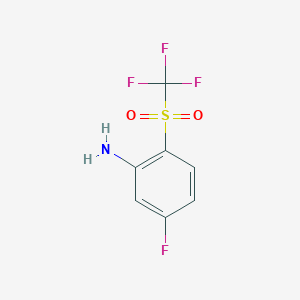
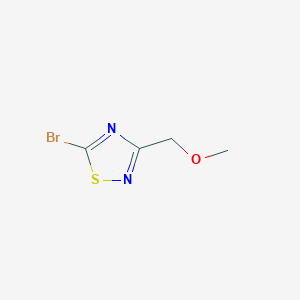
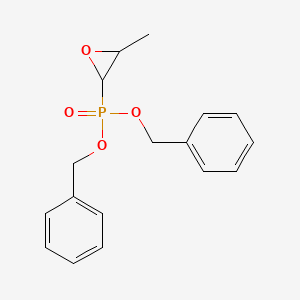
![4-(Biphenyl-2-ylmethyl)-1-([6-(trifluoromethyl)pyridin-3-YL]methyl)-1,4-diazepan-5-one](/img/structure/B12840587.png)
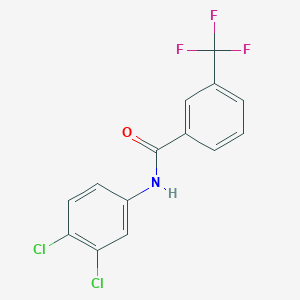
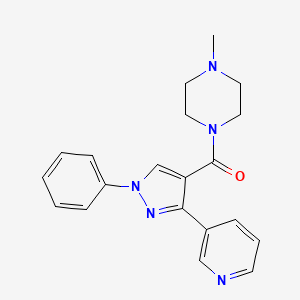
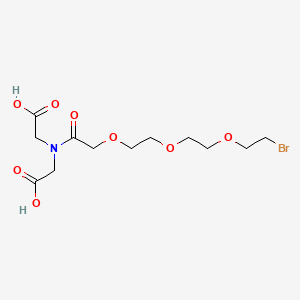
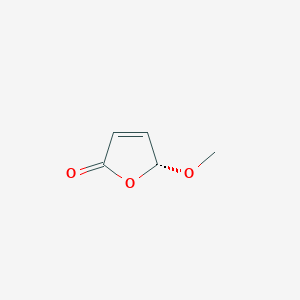
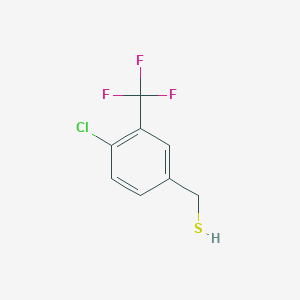
![5-(((2,6-Difluoro-3,5-dimethoxyphenyl)amino)methyl)-N-ethyl-1h-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B12840625.png)
